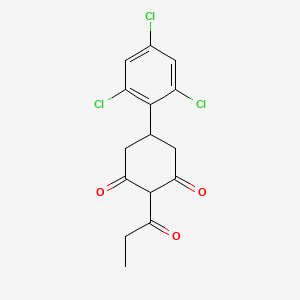
2-Butenediamide, N,N,N',N'-tetraethyl-2,3-dimethyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- is an organic compound with the molecular formula C13H24N2O2 It is a derivative of butenediamide, characterized by the presence of tetraethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- typically involves the reaction of maleic anhydride with diethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the dimethyl groups. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tetraethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines and other reduced forms.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenediamide, N,N,N’,N’-tetraethyl-2-methyl-, (Z)-
- Maleamide
- Fumaramide
Uniqueness
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
89945-59-5 |
|---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N,N,N',N'-tetraethyl-2,3-dimethylbut-2-enediamide |
InChI |
InChI=1S/C14H26N2O2/c1-7-15(8-2)13(17)11(5)12(6)14(18)16(9-3)10-4/h7-10H2,1-6H3 |
InChI Key |
NLTRXZFRHRYKSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=C(C)C(=O)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


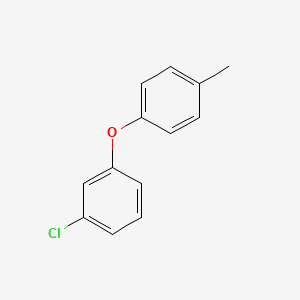
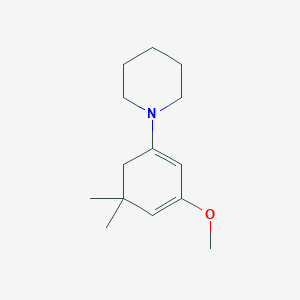
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
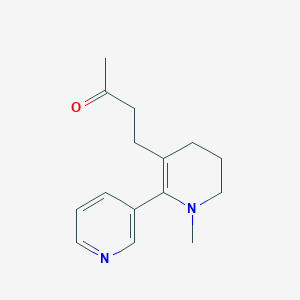
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)

oxophosphanium](/img/structure/B14379739.png)
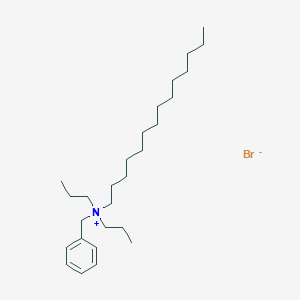
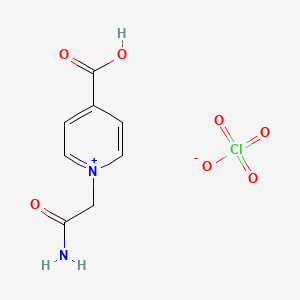
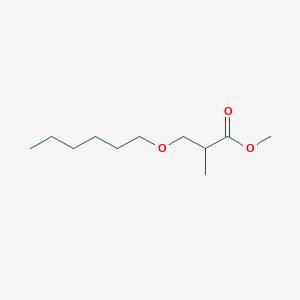
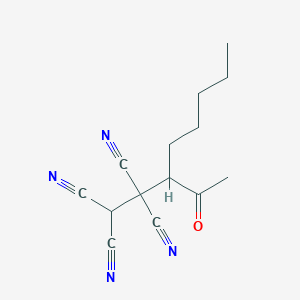
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
